

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)aniline

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This document provides a comprehensive technical overview of **3-Bromo-5-(trifluoromethyl)aniline**, a key fluorinated intermediate in the synthesis of pharmaceuticals and other advanced materials. The strategic placement of the bromo and trifluoromethyl groups on the aniline ring makes it a versatile building block for introducing these moieties into more complex molecules, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of new drug candidates.^[1]

Molecular Structure and Properties

3-Bromo-5-(trifluoromethyl)aniline is a substituted aniline with the molecular formula $C_7H_5BrF_3N$.^{[1][2]} Its structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amino group at positions 3, 5, and 1, respectively.

Quantitative Data Summary

The key physicochemical properties and identifiers for **3-Bromo-5-(trifluoromethyl)aniline** are summarized in the table below for easy reference and comparison.

| Property | Value |
|-------------------|--|
| Molecular Weight | 240.02 g/mol |
| Molecular Formula | C ₇ H ₅ BrF ₃ N |
| CAS Number | 54962-75-3 |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)aniline |
| Density | 1.71 g/cm ³ |
| Boiling Point | 221°C to 223°C |
| Flash Point | 107°C (225°F) |
| SMILES | <chem>C1=C(C=C(C=C1N)Br)C(F)(F)F</chem> |
| InChI Key | HJTLKVYOWNTDPF-UHFFFAOYSA-N |

(Sources:[1][3])

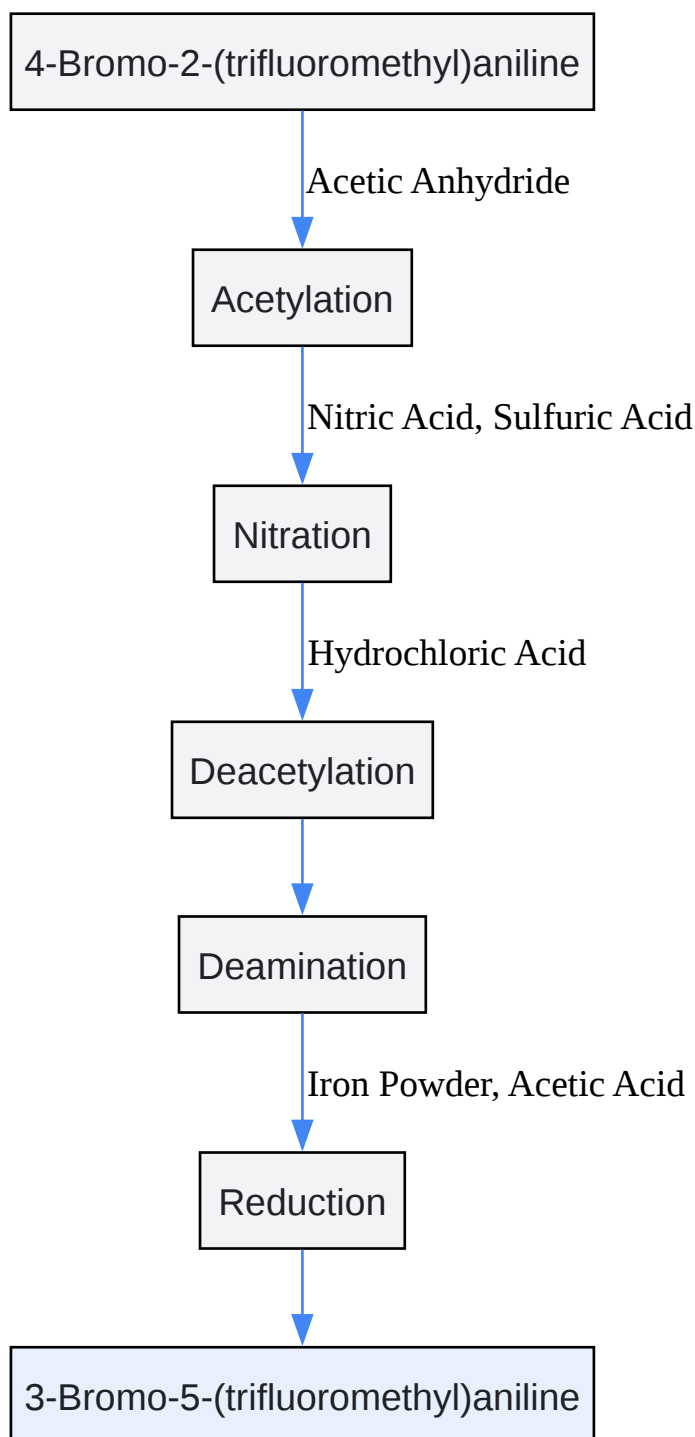
Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-(trifluoromethyl)aniline** is a multi-step process, often starting from a related substituted aniline. The bromine atom serves as a versatile handle for further modifications, particularly through palladium-catalyzed cross-coupling reactions.[1]

Synthesis of 3-Bromo-5-(trifluoromethyl)aniline

A documented synthesis route starts with 4-bromo-2-(trifluoromethyl)aniline and proceeds through a series of conventional organic reactions.

Logical Workflow for the Synthesis of **3-Bromo-5-(trifluoromethyl)aniline**



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Caption: Multi-step synthesis of **3-Bromo-5-(trifluoromethyl)aniline**.

Experimental Protocol:

The synthesis involves the following key steps:

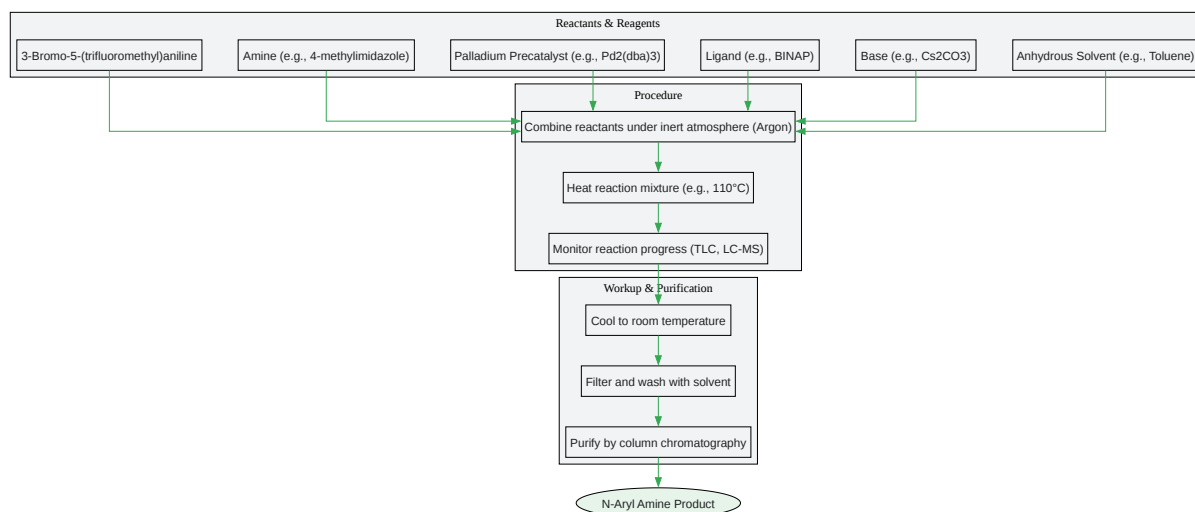
- **Acetylation:** 4-Bromo-2-(trifluoromethyl)aniline is treated with acetic anhydride in acetic acid to protect the amino group.
- **Nitration:** A nitro group is introduced to the acetylated intermediate using a nitrating agent like nitric acid in the presence of concentrated sulfuric acid.[\[1\]](#)
- **Deacetylation:** The acetyl group is removed by acid hydrolysis, for example, using hydrochloric acid, to reveal the free amine.
- **Deamination:** The original amino group (now at position 4) is removed.
- **Reduction:** The newly introduced nitro group is reduced to an amino group. This can be achieved using iron powder in the presence of an acid like glacial acetic acid. The reaction mixture is typically heated to reflux, and the final product is isolated after workup.

(This protocol is based on the general steps outlined in patent CN101168510A.[\[4\]](#))

Application in C-N Cross-Coupling: Buchwald-Hartwig Amination

3-Bromo-5-(trifluoromethyl)aniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. This reaction is fundamental in pharmaceutical chemistry for building complex molecular scaffolds.

Experimental Workflow for Buchwald-Hartwig Amination



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Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol:

The following protocol is adapted from a procedure for the coupling of **3-Bromo-5-(trifluoromethyl)aniline** with 4-methylimidazole.[2]

- **Reaction Setup:** In a reaction vessel under an argon atmosphere, combine **3-Bromo-5-(trifluoromethyl)aniline** (1.0 eq.), 4-methylimidazole (1.2 eq.), and cesium carbonate (1.3 eq.) in toluene.
- **Catalyst Addition:** Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), and a suitable phosphine ligand, like (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP).
- **Reaction Conditions:** Heat the reaction mixture to 110°C and maintain this temperature with stirring for an extended period (e.g., 36 hours), monitoring the reaction's progress by methods such as TLC or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture and wash the solid with toluene. The solvent is then partially removed by distillation.
- **Purification:** The resulting solution is washed with concentrated ammonia and a sodium chloride solution. The final product can be further purified, for example, by recrystallization after conversion to a hydrochloride salt.[2]

This reaction demonstrates the utility of **3-Bromo-5-(trifluoromethyl)aniline** as a precursor for creating complex nitrogen-containing aromatic compounds, which are prevalent in medicinal chemistry.[1]

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